2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

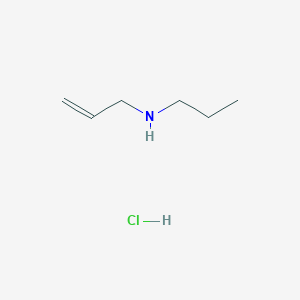

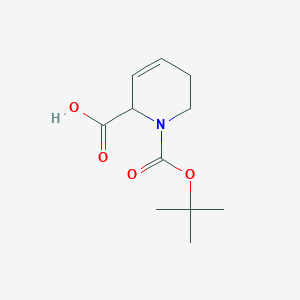

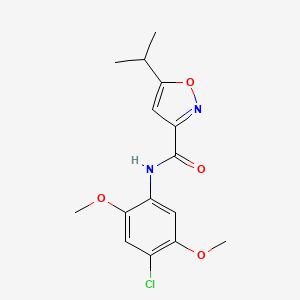

2-Cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with the molecular formula C11H9N3O5 and a molecular weight of 263.21 . It is a solid substance that is typically stored at room temperature .

Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The molecular structure of 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is characterized by its molecular formula C11H9N3O5 . Further structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

2-Cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a solid substance . It has a molecular weight of 263.21 and a molecular formula of C11H9N3O5 . It is typically stored at room temperature .Applications De Recherche Scientifique

Antibacterial Activity

2-Cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibits antibacterial properties. In a study, it was found to be the most effective antibacterial agent against Bacillus subtilis, inhibiting bacterial biofilm growth by 60.04%. Additionally, it showed significant activity against Escherichia coli .

Thiophene Derivatives

The microwave irradiation of cyanoacetamides (including our compound) with cyclohexanone, sulfur, and aluminum oxide yielded thiophene derivatives. These derivatives have diverse applications, including in organic synthesis, materials science, and pharmaceutical research .

Mécanisme D'action

Target of Action

It has been reported to exhibit significant antibacterial activity againstB. subtilis and E. coli , suggesting that it may target key proteins or enzymes in these bacteria .

Mode of Action

Given its antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication .

Biochemical Pathways

Its antibacterial activity suggests it may disrupt pathways critical for bacterial growth and survival .

Result of Action

The primary result of the action of 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is the inhibition of bacterial growth. It has been reported to inhibit 60.04% of bacterial biofilm growth in B. subtilis and E. coli .

Propriétés

IUPAC Name |

2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c12-2-1-11(15)13-7-5-9-10(19-4-3-18-9)6-8(7)14(16)17/h5-6H,1,3-4H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOYBLOYMSSKNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2370678.png)

![N-{4-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B2370682.png)

![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene](/img/structure/B2370683.png)

![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2370697.png)